4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine
Overview
Description
4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine is a chemical compound with the molecular formula C9H8IN3O and a molecular weight of 301.08 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a methoxy group and a 3-iodo-pyrazol-1-yl group .Scientific Research Applications
Synthesis and Antiproliferative Activity
The synthesis of tetrasubstituted pyrazolo[4,3-c]pyridines, including derivatives similar to "4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine," has been achieved through iodine-mediated electrophilic cyclization. These compounds were evaluated for their antiproliferative activity against cancer cell lines, with some displaying low micromolar GI50 values. A particular compound demonstrated significant antiproliferative effects, inducing cell death mechanisms in cancer cells (Razmienė et al., 2021).
Antimicrobial Activity
Compounds structurally related to "this compound" have shown promising antimicrobial properties. For instance, a series of pyrazoline-pyridine hybrids exhibited significant antimicrobial activity against various bacterial and fungal strains, providing a foundation for the development of new antimicrobial agents (Desai et al., 2022).
Coordination Chemistry
The coordination chemistry of pyrazolyl pyridines has been extensively studied, with these compounds acting as versatile ligands for metal complexes. These complexes have applications ranging from biological sensing to exhibiting unusual thermal and photochemical properties. For example, iron complexes with pyrazolyl pyridine ligands have shown unique spin-state transitions, which are relevant for materials science and molecular electronics (Halcrow, 2005).
Synthesis Techniques
Advanced synthesis techniques, including microwave irradiation, have been applied to the preparation of pyrazolo[3,4-b]pyridine derivatives, showcasing efficient routes to these compounds. Such methods offer advantages in terms of reaction speed and efficiency, contributing to the broader applicability of these heterocyclic compounds in medicinal chemistry (El-Borai et al., 2012).
Biomedical Applications
The review of 1H-pyrazolo[3,4-b]pyridines highlighted their significant potential in biomedical applications, with more than 300,000 compounds described to date. These compounds have been explored for various therapeutic purposes, including antitumor and antimicrobial activities, underscoring their importance in drug discovery and development (Donaire-Arias et al., 2022).
Properties
IUPAC Name |
4-(3-iodopyrazol-1-yl)-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O/c1-14-9-6-7(2-4-11-9)13-5-3-8(10)12-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXYVCGSOVDLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.